

# Structural Analysis of (2R)-Atecegatran: A Technical Overview

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## Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1671135

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## Abstract

**(2R)-Atecegatran**, also known by its development code AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. As a prodrug, it undergoes metabolic activation to its active form, AR-H067637, which is responsible for its therapeutic effect. A thorough understanding of the three-dimensional structure of **(2R)-Atecegatran** is paramount for comprehending its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides a summary of the known structural features of **(2R)-Atecegatran** and outlines the standard experimental methodologies employed for its detailed structural characterization. Due to the limited availability of specific, quantitative experimental data in the public domain, this document will focus on the established chemical structure and the general protocols for its analysis.

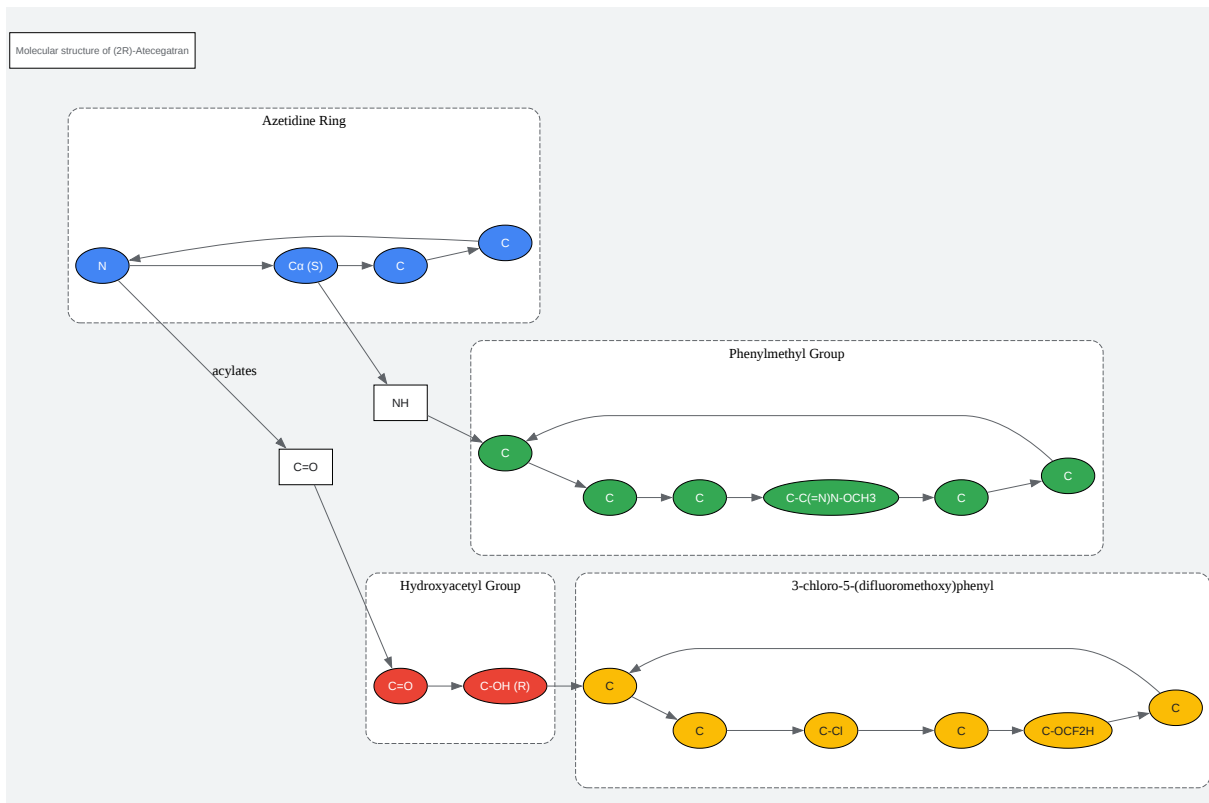
## Chemical Identity and Physicochemical Properties

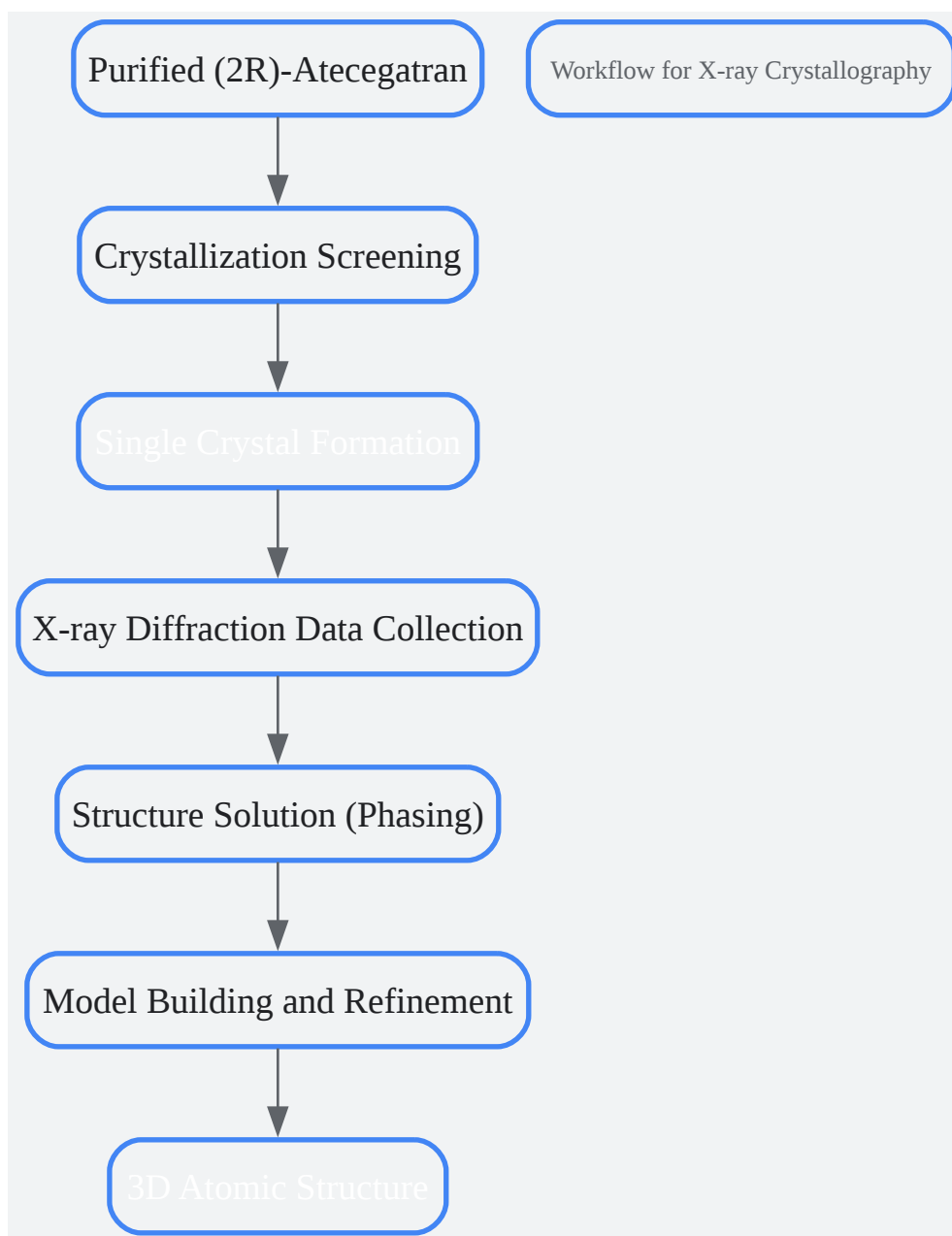
**(2R)-Atecegatran** is a complex small molecule with specific stereochemistry that is crucial for its biological activity. Its fundamental properties are summarized in the table below.

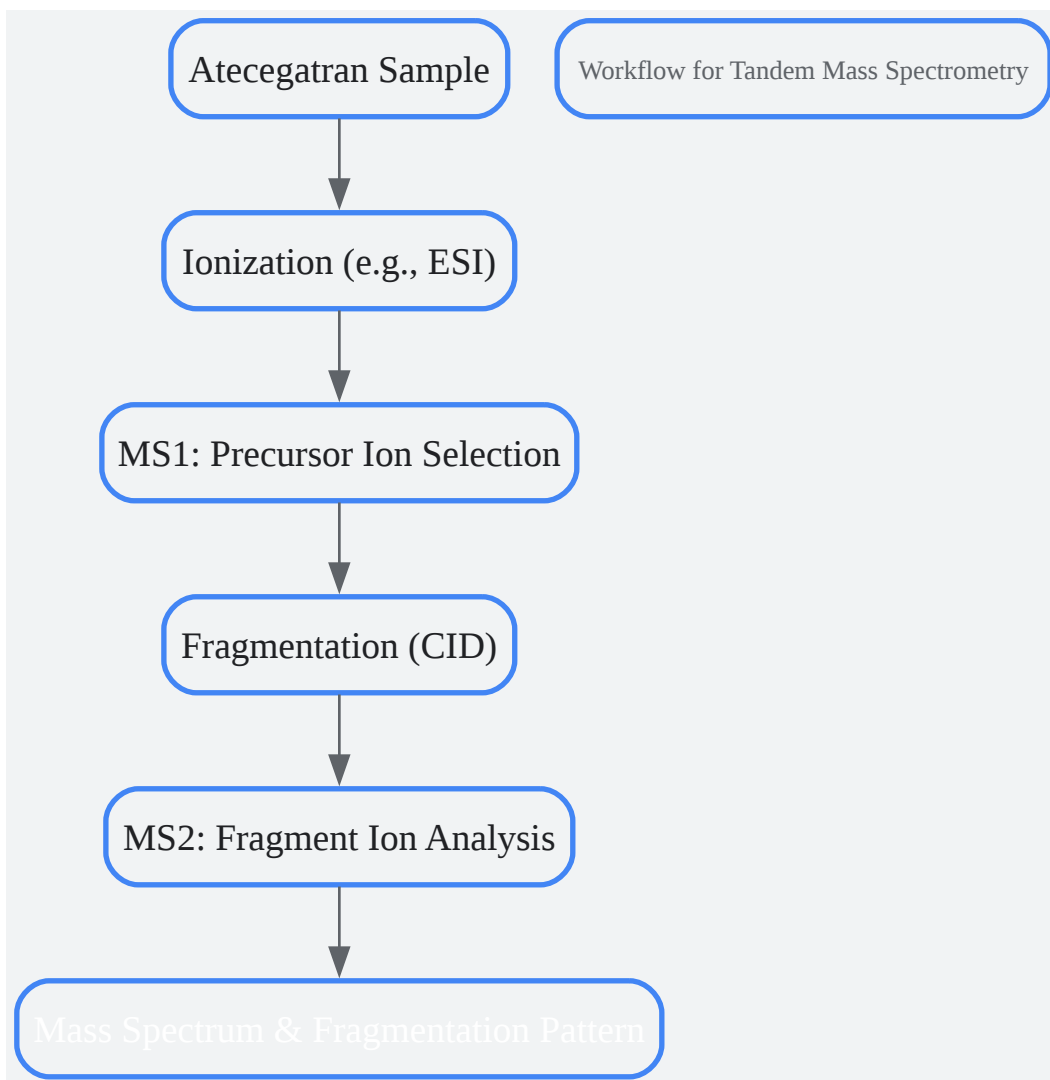
Property	Value	Source
IUPAC Name	(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide	[1][2]
Molecular Formula	C22H23ClF2N4O5	[1]
Molecular Weight	496.9 g/mol	[1]
Stereochemistry	Contains two stereocenters: (2R) at the hydroxyacetyl group and (2S) at the azetidine ring.	[1]
Synonyms	AZD0837, Atecegatran metoxil	[2][3]
InChI Key	XSNMGLZVFNDPW-ZWKOTPCHSA-N	[1]

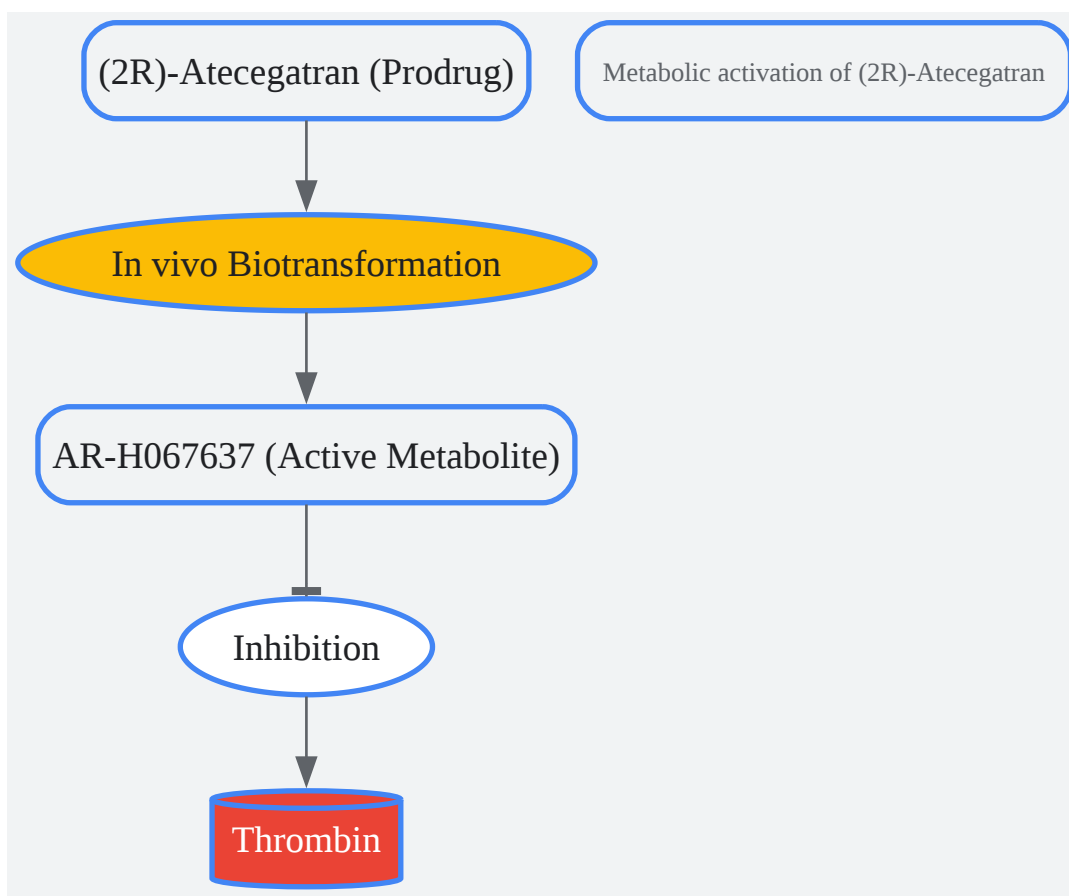
## Molecular Structure

The two-dimensional structure of **(2R)-Atecegatran**, highlighting its key functional groups, is depicted below. The defined stereochemistry at the C2 position of the azetidine ring and the benzylic alcohol is critical for its interaction with the target enzyme.









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